(S,R)-CFT8634

描述

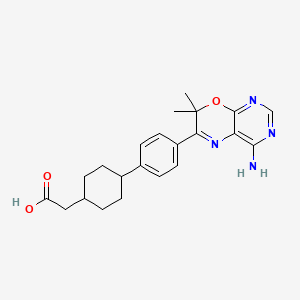

Structure

3D Structure

属性

IUPAC Name |

2-[4-[4-(4-amino-7,7-dimethylpyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3/c1-22(2)19(26-18-20(23)24-12-25-21(18)29-22)16-9-7-15(8-10-16)14-5-3-13(4-6-14)11-17(27)28/h7-10,12-14H,3-6,11H2,1-2H3,(H,27,28)(H2,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIYMYNYUHVDPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=NC2=C(N=CN=C2O1)N)C3=CC=C(C=C3)C4CCC(CC4)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432079 | |

| Record name | {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701232-20-4 | |

| Record name | T-863 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0701232204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | T-863 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF68Z8HK6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid (BMS-986142)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid, also known as BMS-986142, is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical non-receptor tyrosine kinase within the Tec kinase family, playing a pivotal role in the signaling pathways of various hematopoietic cells, excluding T cells and terminally differentiated plasma cells.[1] This guide provides a comprehensive overview of the mechanism of action of BMS-986142, detailing its inhibitory effects on key cellular processes implicated in autoimmune diseases, particularly rheumatoid arthritis. The information presented is supported by a compilation of quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Reversible Inhibition of Bruton's Tyrosine Kinase

BMS-986142 exerts its therapeutic effects through the potent and selective reversible inhibition of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a crucial enzyme in the signal transduction of multiple cellular pathways, most notably the B-cell receptor (BCR) signaling cascade.[4] By binding to the kinase domain of BTK, BMS-986142 blocks its enzymatic activity, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.[5][6] This reversible inhibition allows for a controlled modulation of BTK activity.

Kinase Selectivity Profile

BMS-986142 demonstrates high selectivity for BTK. In a comprehensive kinase panel screening, it displayed significantly lower inhibitory activity against a wide range of other kinases, indicating a focused mechanism of action with a potentially favorable safety profile.

| Kinase | IC50 (nM) | Selectivity vs. BTK (fold) |

| BTK | 0.5 | 1 |

| TEC | 10 | 20 |

| ITK | 15 | 30 |

| BLK | 23 | 46 |

| TXK | 28 | 56 |

| BMX | 32 | 64 |

| LCK | 71 | 142 |

| SRC | 1100 | 2200 |

| Data compiled from multiple sources.[3] |

Impact on Key Signaling Pathways and Cellular Functions

The inhibition of BTK by BMS-986142 leads to the modulation of several critical cellular functions involved in the pathogenesis of autoimmune diseases.

B-Cell Receptor (BCR) Signaling

BCR signaling is fundamental for B-cell development, proliferation, and antibody production. BTK is a key component of this pathway, downstream of the initial receptor activation. BMS-986142 effectively blocks BCR-dependent signaling, leading to a reduction in B-cell activation and function.

Caption: B-Cell Receptor Signaling Pathway and the inhibitory action of BMS-986142.

Fcγ Receptor (FcγR)-Mediated Signaling

Fcγ receptors, present on various immune cells like macrophages and neutrophils, play a role in inflammation by recognizing immune complexes. BTK is also involved in the signaling pathways downstream of FcγR activation. BMS-986142 has been shown to inhibit FcγR-dependent cytokine production from peripheral blood mononuclear cells (PBMCs), suggesting its role in dampening inflammatory responses mediated by immune complexes.[2]

RANKL-Induced Osteoclastogenesis

In rheumatoid arthritis, bone erosion is a major pathological feature driven by osteoclasts. The differentiation and activation of osteoclasts are critically dependent on Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling. BTK has been identified as a component of the RANKL signaling pathway. BMS-986142 has demonstrated the ability to block RANKL-induced osteoclastogenesis, suggesting a direct protective effect on bone integrity in arthritic conditions.[2]

Caption: RANKL-induced osteoclastogenesis pathway and the inhibitory role of BMS-986142.

Quantitative In Vitro and In Vivo Efficacy

The inhibitory activity of BMS-986142 has been quantified in various in vitro and in vivo models, demonstrating its potency and therapeutic potential.

In Vitro Cellular Activity

| Cellular Endpoint | Cell Type | Stimulus | IC50 (nM) |

| Calcium Flux | Ramos B-cells | anti-IgM | 9 |

| CD69 Expression | Human Whole Blood | anti-IgD-dextran | 90 |

| CD86 Expression | Human B-cells | anti-IgM | 3-4 |

| IL-6 Production | Human B-cells | anti-IgM | ~5 |

| TNF-α Production | Human B-cells | anti-IgM | ~5 |

| Proliferation | Human B-cells | anti-IgM | ~5 |

| Data compiled from multiple sources.[2][3][4] |

In Vivo Efficacy in Murine Models of Rheumatoid Arthritis

BMS-986142 has demonstrated significant efficacy in preclinical models of rheumatoid arthritis, reducing clinical signs of the disease.

| Model | Dosing Regimen | Endpoint | Result |

| Collagen-Induced Arthritis (CIA) | 4, 10, 30 mg/kg, PO, QD | Clinical Score Reduction | 26%, 43%, 79% respectively |

| Collagen Antibody-Induced Arthritis (CAIA) | 2, 4, 25 mg/kg, PO, QD | Clinical Score Reduction | 17%, 37%, 67% respectively |

| Data compiled from MedChemExpress product information.[3] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro BTK Kinase Assay

Caption: Workflow for the in vitro BTK kinase assay.

Protocol:

-

Reaction Setup: In a suitable microplate, combine recombinant human BTK (final concentration 0.5 nM), a fluoresceinated peptide substrate (FITC-AHA-GEEPLYWSFPAKKK-NH2; final concentration 1.5 µM), and ATP (final concentration 20 µM) in an assay buffer (20 mM HEPES, 10 mM MgCl2, 0.015% Brij-35, and 4 mM dithiothreitol).

-

Compound Addition: Add varying concentrations of BMS-986142 to the reaction wells.

-

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Termination: Stop the reaction by adding EDTA to a final concentration that chelates the Mg2+ ions necessary for kinase activity.

-

Analysis: Analyze the reaction products using a Caliper LabChip 3000 system to separate and quantify the phosphorylated and non-phosphorylated peptide substrate.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of BMS-986142 and determine the IC50 value by fitting the data to a dose-response curve.

B-Cell Receptor (BCR) Signaling Assay (PLCγ2 Phosphorylation)

Protocol:

-

Cell Culture: Culture Ramos B-cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

-

Compound Pre-incubation: Pre-incubate the Ramos B-cells with varying concentrations of BMS-986142 for 1 hour at 37°C.

-

BCR Stimulation: Stimulate the B-cells by adding anti-human IgM (F(ab')2 fragment) to a final concentration of 50 µg/mL for exactly 2 minutes at 37°C.

-

Lysis: Immediately lyse the cells with an appropriate lysis buffer containing phosphatase and protease inhibitors.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated PLCγ2 and total PLCγ2.

-

Quantification: Quantify the band intensities to determine the ratio of phosphorylated PLCγ2 to total PLCγ2 and calculate the IC50 of BMS-986142.

Fcγ Receptor (FcγR)-Mediated Cytokine Production Assay

Protocol:

-

PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Plate the PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Compound Addition: Add varying concentrations of BMS-986142 to the wells.

-

FcγR Stimulation: Stimulate the cells with plate-bound human IgG (e.g., 10 µg/mL) or heat-aggregated IgG for 24 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and collect the cell-free supernatants.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatants using specific enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis: Determine the IC50 of BMS-986142 for the inhibition of cytokine production.

RANKL-Induced Osteoclastogenesis Assay

Protocol:

-

Monocyte Isolation: Isolate human CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).

-

Cell Seeding: Seed the monocytes in a 96-well plate at an appropriate density.

-

Differentiation - Day 0: Culture the monocytes in α-MEM supplemented with 10% FBS and M-CSF (e.g., 25 ng/mL). Add varying concentrations of BMS-986142.

-

Differentiation - Day 3: Add RANKL (e.g., 50 ng/mL) to the culture medium to initiate osteoclast differentiation.

-

Media Change: Change the medium with fresh cytokines and BMS-986142 every 2-3 days.

-

Differentiation - Day 7-9: Continue the culture until multinucleated, TRAP-positive osteoclasts are formed.

-

TRAP Staining: Fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.

-

Quantification: Count the number of TRAP-positive multinucleated cells (≥3 nuclei) per well to assess the extent of osteoclastogenesis and determine the inhibitory effect of BMS-986142.

Conclusion

(4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid (BMS-986142) is a potent and selective reversible inhibitor of Bruton's tyrosine kinase. Its mechanism of action is centered on the blockade of BTK-dependent signaling pathways, which are crucial for the function of B-cells and other immune cells implicated in the pathophysiology of autoimmune diseases. By inhibiting BCR signaling, FcγR-mediated cytokine release, and RANKL-induced osteoclastogenesis, BMS-986142 demonstrates a multi-faceted approach to mitigating the inflammatory and destructive processes characteristic of diseases like rheumatoid arthritis. The preclinical data presented in this guide strongly support its continued investigation as a promising therapeutic agent.

References

- 1. A novel method to efficiently differentiate human osteoclasts from blood-derived monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of osteoclast differentiation protocols from human induced pluripotent stem cells of different tissue origins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Human FcγR Gene Polymorphisms on IgG-Triggered Cytokine Release: Critical Importance of Cell Assay Format - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. embopress.org [embopress.org]

An In-Depth Technical Guide to the Function of Diacylglycerol O-Acyltransferase 1 (DGAT-1) in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial integral membrane enzyme located in the endoplasmic reticulum that catalyzes the final and rate-limiting step in the biosynthesis of triglycerides (TG).[1][2] It plays a pivotal role in dietary fat absorption, lipid homeostasis, and energy storage. Beyond its primary function in triglyceride synthesis, DGAT1 also exhibits other acyltransferase activities, including the synthesis of retinyl esters and wax esters.[3][4] Due to its significant role in metabolic processes, DGAT1 has emerged as a key therapeutic target for a range of conditions, including obesity, diabetes, and certain cancers.[5][6] This document provides a comprehensive technical overview of DGAT1's function, its role in physiology and disease, and detailed methodologies for its study.

Core Biochemical Function of DGAT-1

DGAT1 is a member of the membrane-bound O-acyltransferase (MBOAT) family of enzymes.[4][7] It catalyzes the esterification of a fatty acyl-CoA molecule to the sn-3 position of a diacylglycerol (DAG) molecule, forming a triglyceride.[1][3] This reaction is the terminal step of the glycerol-phosphate pathway for TG synthesis. While another enzyme, DGAT2, also catalyzes this reaction, DGAT1 and DGAT2 belong to distinct gene families, share no sequence homology, and appear to have different physiological roles.[2][8]

2.1 Enzymatic Activity and Substrate Specificity

DGAT1 is a multipass transmembrane protein primarily located in the endoplasmic reticulum (ER).[1][3] Some evidence suggests that DGAT1 may adopt a dual topology, with active sites facing both the cytosol and the ER lumen, potentially allowing it to access different substrate pools.[8][9]

The enzyme's activity has been characterized using membrane preparations from cells overexpressing the protein.[3] In competition assays, DGAT1 shows a preference for monounsaturated fatty acyl-CoA substrates, such as oleoyl-CoA (18:1), over saturated ones like palmitoyl-CoA (16:0).[3] DGAT2 does not exhibit this preference.[3] It has been proposed that DGAT2 may handle TG synthesis for storage at lower substrate concentrations, while DGAT1's function becomes more prominent at higher substrate concentrations.[10]

2.2 Multi-Acyltransferase Capabilities

Beyond its canonical role, DGAT1 possesses other catalytic functions:

-

Acyl-CoA:Retinol Acyltransferase (ARAT): DGAT1 is a potent ARAT, catalyzing the formation of retinyl esters from retinol (vitamin A) and fatty acyl-CoAs.[3] This activity is significant for intestinal vitamin A absorption and maintaining retinoid homeostasis in tissues like the skin.[3][4][11]

-

Wax Ester Synthase: DGAT1 can synthesize wax diesters, which may be relevant to the skin lipid phenotype observed in DGAT1-deficient mice.[3]

-

Acyl-CoA:Monoacylglycerol Acyltransferase (MGAT): In vitro, DGAT1 can also synthesize diacylglycerol.[4]

These multiple activities suggest DGAT1 is a versatile enzyme in lipid metabolism, with functions that extend beyond simple triglyceride storage.

Signaling Pathways and Logical Relationships

DGAT1 functions at a critical juncture in lipid metabolism, finalizing the process of triglyceride synthesis. This pathway is fundamental for storing energy derived from carbohydrates and fatty acids.

Caption: The Triglyceride Synthesis Pathway highlighting the final step catalyzed by DGAT-1.

Role in Physiology and Disease

The physiological consequences of DGAT1 activity are profound and tissue-specific, as demonstrated extensively in knockout mouse models.

4.1 Intestinal Lipid Absorption In the small intestine, DGAT1 is highly expressed and plays a key role in the re-synthesis of triglycerides from dietary fatty acids within enterocytes.[2] These triglycerides are then packaged into chylomicrons for transport into the lymphatic system.[6][12] While not absolutely essential for fat absorption, DGAT1 deficiency or inhibition slows the rate of the process, reduces chylomicron size, and increases trans-intestinal cholesterol excretion.[2][4]

4.2 Adipose Tissue and Energy Homeostasis In adipose tissue, DGAT1 contributes to the storage of fatty acids as triglycerides in lipid droplets.[13] Mice globally lacking DGAT1 are lean, resistant to diet-induced obesity, and exhibit increased energy expenditure.[3][14] This phenotype is associated with improved insulin sensitivity and glucose metabolism.[3] Female DGAT1-deficient mice also show a significant extension in lifespan.[15]

4.3 DGAT-1 Deficiency in Humans In humans, mutations leading to DGAT1 deficiency cause a rare and severe congenital diarrheal disorder.[12][16] Infants with this condition suffer from fat malabsorption, vomiting, protein-losing enteropathy, and failure to thrive, necessitating a very-low-fat diet for management.[12][16] This highlights the critical, non-redundant role of DGAT1 in human intestinal function.

4.4 Role in Disease Pathophysiology

-

Obesity and Diabetes: Due to the phenotype of knockout mice, inhibiting DGAT1 has been a therapeutic strategy for obesity and type 2 diabetes.[6][17] DGAT1 inhibition can increase the secretion of gut peptides like GLP-1 and PYY, which promote satiety and improve glucose control.[6][11]

-

Cardiomyopathy: While global DGAT1 knockout mice have no cardiac phenotype, cardiomyocyte-specific deletion leads to the accumulation of toxic lipid intermediates (DAG, ceramides) and severe heart failure, mimicking lipid abnormalities seen in human heart failure.[11][18] Conversely, overexpressing DGAT1 in the heart can be protective against lipotoxicity by channeling fatty acids into triglyceride stores.[11][17]

-

Cancer: DGAT1 is implicated in several cancers. Its expression can promote ovarian and prostate cancer progression.[5] Targeting DGAT1 has been shown to inhibit tumor growth in glioblastoma and prostate cancer models by inducing lipotoxicity and oxidative stress within the cancer cells.[5][19]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on DGAT-1 function and inhibition.

Table 1: Phenotypic Effects of DGAT-1 Knockout (KO) in Mice

| Parameter | Observation in DGAT-1 KO Mice | Reference |

|---|---|---|

| Adiposity | ~50% reduction in adipose tissue TG stores | [10] |

| Diet-Induced Obesity | Resistant to weight gain on a high-fat diet | [3] |

| Mean Lifespan (females) | ~25% increase | [15] |

| Maximal Lifespan (females) | ~10% increase | [15] |

| Acyl-CoA:Retinol Acyltransferase (ARAT) Activity | Markedly reduced in liver, testes, and kidneys |[3] |

Table 2: Efficacy of Selected DGAT-1 Inhibitors (In Vitro)

| Inhibitor Compound | Assay Type | Target | IC50 Value | Reference |

|---|---|---|---|---|

| A922500 | Cell-free (human intestinal microsomes) | Human DGAT1 | 39.9 nM | [20] |

| Polyphenol 1 | Cell-free (human intestinal microsomes) | Human DGAT1 | 0.667 µM | [20] |

| Polyphenol 2 | Cell-free (human intestinal microsomes) | Human DGAT1 | 8.60 µM | [20] |

| T863 | Not Specified | DGAT1 | Not Specified (used to lower PUFA-TAGs) |[11] |

Table 3: Gene Expression Changes in Adipose Tissue of Obese Mice Models

| Gene | Mouse Model | Fold Change vs. Wild Type | Reference |

|---|---|---|---|

| DGAT1 | ob/ob mice | 0.50-fold (down-regulated) | [21] |

| DGAT2 | ob/ob mice | 4.7-fold (up-regulated) | [21] |

| DGAT1 | Irs2 -/- mice | 0.62-fold (down-regulated) | [21] |

| DGAT2 | Irs2 -/- mice | 3.3-fold (up-regulated) |[21] |

Experimental Protocols

Studying DGAT1 requires robust methodologies to measure its enzymatic activity and its role in cellular lipid metabolism.

6.1 Protocol: In Vitro DGAT-1 Activity Assay using Radiolabeled Substrates

This protocol is based on standard methods used to quantify DGAT activity in microsomal fractions from tissues or cultured cells.[10][22][23]

Objective: To measure the rate of triglyceride formation from diacylglycerol and a radiolabeled fatty acyl-CoA.

Materials:

-

Microsomal protein fraction isolated from tissue (e.g., adipose, liver) or cells.

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4) with protease inhibitors.

-

Substrates: 1,2-dioleoyl-sn-glycerol (DOG), [¹⁴C]oleoyl-CoA (or other radiolabeled fatty acyl-CoA).

-

Cofactors: MgCl₂ (Note: concentration can be adjusted to favor DGAT1 vs DGAT2 activity; 25 mM MgCl₂ is largely specific for DGAT1).[10]

-

Reaction Stop Solution: Isopropanol:Heptane:Water (80:20:2).

-

Lipid Extraction Solvents: Heptane, water.

-

Thin Layer Chromatography (TLC) supplies: Silica gel plates, developing tank, solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1).[10]

-

Scintillation supplies: Scintillation vials, scintillation cocktail, liquid scintillation counter.

Procedure:

-

Preparation: Prepare substrate solutions. Dissolve DOG in a suitable solvent and dry it under nitrogen before resuspending in assay buffer with detergent to form micelles.

-

Reaction Setup: In a microcentrifuge tube, combine 5-10 µg of microsomal protein, assay buffer, and MgCl₂.

-

Initiation: Start the reaction by adding the substrates: 100 µM DOG and 25 µM [¹⁴C]oleoyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes) within the linear range of the assay.[23]

-

Termination: Stop the reaction by adding the Stop Solution.

-

Lipid Extraction: Add heptane and water to the tube, vortex thoroughly, and centrifuge to separate the phases. The upper organic phase contains the lipids.

-

TLC Separation: Spot the extracted lipids onto a silica TLC plate alongside a triglyceride standard. Develop the plate in the solvent system until the solvent front nears the top.

-

Quantification: Visualize the lipid spots (e.g., with iodine vapor). Scrape the silica area corresponding to the triglyceride product into a scintillation vial.

-

Counting: Add scintillation cocktail and quantify the incorporated radioactivity using a liquid scintillation counter.

-

Analysis: Calculate the specific activity as pmol or nmol of product formed per minute per mg of protein.

6.2 Workflow Diagram: In Vitro DGAT-1 Activity Assay

Caption: A typical experimental workflow for an in vitro DGAT-1 radiolabeling assay.

6.3 Protocol: Cellular Triglyceride Synthesis Assay

This protocol measures DGAT1-mediated TG synthesis in a cellular context, often used for screening inhibitors.[20]

Objective: To quantify the incorporation of a labeled precursor into cellular triglycerides in response to a fatty acid challenge.

Materials:

-

Cell line (e.g., HEK293H, which primarily expresses DGAT1).[20]

-

Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics.

-

Labeled precursor: [¹⁴C]-glycerol.

-

Fatty acid solution: Oleic acid complexed to bovine serum albumin (BSA).

-

Test compounds (e.g., potential DGAT1 inhibitors) and vehicle control (e.g., DMSO).

-

Phosphate-buffered saline (PBS).

-

Lipid extraction solvents: Chloroform:Methanol (1:2).

-

TLC and scintillation supplies as described in Protocol 6.1.

Procedure:

-

Cell Culture: Plate cells (e.g., HEK293H) in 12-well plates and grow to desired confluency.

-

Pre-incubation: Change the medium to serum-free medium. Add test compounds or vehicle control and pre-incubate for 30 minutes.

-

Stimulation: Add [¹⁴C]-glycerol (e.g., 1 µCi/mL) and oleic acid/BSA complex (e.g., 0.3 mM) to stimulate triglyceride synthesis.

-

Incubation: Incubate for 5 hours at 37°C in a CO₂ incubator.

-

Harvesting: Wash cells with cold PBS and harvest.

-

Lipid Extraction: Extract total cellular lipids using a chloroform:methanol mixture. Centrifuge to separate phases.

-

Analysis: Dry the organic phase under nitrogen, solubilize the lipid pellet, and perform TLC separation and scintillation counting as described in Protocol 6.1 to quantify [¹⁴C]-triglyceride.

-

Data Interpretation: Compare the amount of radiolabeled TG in inhibitor-treated cells to vehicle-treated cells to determine the percent inhibition.

Conclusion

Diacylglycerol O-acyltransferase 1 is a multifaceted enzyme with a central and non-redundant function in mammalian lipid metabolism. Its role extends from the fundamental process of dietary fat absorption and energy storage to the regulation of retinoid homeostasis. The profound metabolic benefits observed with DGAT1 inhibition in preclinical models have established it as a compelling target for therapeutic intervention in obesity, diabetes, and oncology. However, the severe phenotype of human DGAT1 deficiency and the lipotoxicity observed in cardiac-specific knockout models underscore the critical importance of tissue-specific functions and the need for carefully modulated therapeutic strategies. A thorough understanding of its biochemical properties, physiological roles, and the robust experimental systems developed for its study will continue to drive innovation in drug development and our fundamental knowledge of metabolic health and disease.

References

- 1. DGAT1 - Wikipedia [en.wikipedia.org]

- 2. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aocs.org [aocs.org]

- 5. DGAT1 diacylglycerol O-acyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Role of DGAT enzymes in triacylglycerol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dgat1 diacylglycerol O-acyltransferase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. Dietitians Overview | The DGAT1 Project [dgat1.org]

- 13. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 14. researchgate.net [researchgate.net]

- 15. Deficiency of the lipid synthesis enzyme, DGAT1, extends longevity in mice [escholarship.org]

- 16. DGAT-1 Deficiency | Boston Children's Hospital [childrenshospital.org]

- 17. DGAT1 Expression Increases Heart Triglyceride Content but Ameliorates Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Diacylglycerol O-acyltransferase-1 (DGAT1) - BioCentury Target Profiles - BCIQ [profiles.biocentury.com]

- 20. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Structure-Activity Relationship of PF-04620110: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent and Selective DGAT-1 Inhibitor

PF-04620110 is a potent, selective, and orally bioavailable inhibitor of diacylglycerol acyltransferase-1 (DGAT-1), an enzyme crucial for the final step of triglyceride synthesis.[1] Inhibition of DGAT-1 is a promising therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of PF-04620110, detailing the impact of structural modifications on its inhibitory activity and pharmacological properties.

Core Structure and Pharmacophore

The chemical structure of PF-04620110 features a pyrimidooxazine core, a phenylcyclohexyl side chain, and a cyclohexylacetic acid moiety. Early SAR studies revealed that the in-plane orientation of the bicyclic pyrimidooxazine core relative to the phenylcyclohexyl side chain is critical for its inhibitory potency.[1]

Structure-Activity Relationship (SAR)

Systematic structural modifications of PF-04620110 have been explored to optimize its potency, selectivity, and pharmacokinetic profile. The following table summarizes the quantitative data from these studies.

| Compound | Modification | DGAT-1 IC50 (nM) | DGAT-2 IC50 (nM) | Whole-Cell TG Synthesis IC50 (nM) | Human Liver Microsome (HLM) CLapp (mL/min/kg) |

| 1 | Parent Compound | 72 | >10,000 | 16 | <8 |

| PF-04620110 (3) | Introduction of an oxazine ring | 19 | >30,000 | 8 | <8 |

| 4 | Pyrimidodihydropyridinone analog | 60 | - | 71 | 12 |

Data sourced from Dow et al., ACS Medicinal Chemistry Letters, 2011.[1]

Signaling Pathway and Mechanism of Action

PF-04620110 exerts its therapeutic effect by directly inhibiting the enzymatic activity of DGAT-1. This enzyme catalyzes the final and committed step in the biosynthesis of triglycerides, the esterification of diacylglycerol (DAG) with a fatty acyl-CoA. By blocking this step, PF-04620110 reduces the synthesis and subsequent storage of triglycerides.

Caption: Inhibition of Triglyceride Synthesis by PF-04620110.

Experimental Protocols

This section details the methodologies for the key experiments cited in the SAR studies of PF-04620110.

In Vitro DGAT-1 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DGAT-1.

Methodology:

-

Enzyme Source: Recombinant human DGAT-1 expressed in a suitable system (e.g., insect cells).

-

Substrates: Radiolabeled [14C]oleoyl-CoA and 1,2-dioleoyl-sn-glycerol.

-

Reaction Buffer: Tris-HCl buffer containing MgCl2 and bovine serum albumin (BSA).

-

Procedure: a. The test compound (e.g., PF-04620110) at various concentrations is pre-incubated with the DGAT-1 enzyme in the reaction buffer. b. The reaction is initiated by the addition of the substrates. c. The reaction mixture is incubated at 37°C for a defined period. d. The reaction is terminated by the addition of a stop solution (e.g., isopropanol/heptane/water). e. The lipid phase, containing the radiolabeled triglyceride product, is separated by thin-layer chromatography (TLC). f. The amount of radioactivity incorporated into the triglyceride spot is quantified using a phosphorimager or liquid scintillation counting.

-

Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of DGAT-1 activity, is calculated by fitting the data to a dose-response curve.

Caption: Workflow for the in vitro DGAT-1 enzyme inhibition assay.

Whole-Cell Triglyceride Synthesis Assay

This assay measures the effect of a compound on triglyceride synthesis in a cellular context.

Methodology:

-

Cell Line: A human cell line known to express DGAT-1, such as the colon adenocarcinoma cell line HT-29.

-

Radiolabeled Precursor: [14C]acetic acid or [3H]glycerol.

-

Procedure: a. Cells are seeded in multi-well plates and allowed to adhere. b. The cells are treated with the test compound at various concentrations. c. The radiolabeled precursor is added to the cell culture medium. d. The cells are incubated for a period to allow for the incorporation of the label into newly synthesized triglycerides. e. The cells are washed and lysed. f. Total lipids are extracted from the cell lysate. g. The triglyceride fraction is separated by TLC. h. The radioactivity in the triglyceride spot is quantified.

-

Data Analysis: The IC50 value for the inhibition of whole-cell triglyceride synthesis is determined.

In Vivo Lipid Tolerance Test

This animal model assesses the in vivo efficacy of a DGAT-1 inhibitor in reducing postprandial hypertriglyceridemia.

Methodology:

-

Animal Model: Typically, rats or mice.

-

Procedure: a. Animals are fasted overnight. b. A baseline blood sample is collected. c. The test compound or vehicle is administered orally. d. After a set period (e.g., 30-60 minutes), a lipid challenge (e.g., corn oil) is administered by oral gavage. e. Blood samples are collected at various time points after the lipid challenge. f. Plasma triglyceride levels are measured in the collected blood samples.

-

Data Analysis: The area under the curve (AUC) for plasma triglyceride concentration over time is calculated and compared between the treated and vehicle control groups to determine the efficacy of the inhibitor.

Caption: Experimental workflow for the in vivo lipid tolerance test.

Conclusion

The structure-activity relationship studies of PF-04620110 have provided valuable insights into the key structural features required for potent and selective DGAT-1 inhibition. The pyrimidooxazine core, the phenylcyclohexyl side chain, and the cyclohexylacetic acid moiety all play critical roles in the molecule's activity. Further optimization of this scaffold, guided by the principles outlined in this guide, may lead to the development of next-generation DGAT-1 inhibitors with improved therapeutic profiles for the treatment of metabolic diseases.

References

The Ascendant Role of Pyrimidooxazine Derivatives in Oncological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidooxazine core, a heterocyclic scaffold, has emerged as a structure of significant interest in medicinal chemistry, particularly in the pursuit of novel anticancer agents. This technical guide delves into the biological roles of pyrimidooxazine derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways they modulate. The inherent structural features of the pyrimidine ring fused with an oxazine moiety provide a versatile template for designing molecules with potent and selective biological activities.

Core Biological Activity: Anticancer Properties

Research has predominantly focused on the anticancer potential of pyrimidooxazine derivatives and their structurally related analogs. These compounds have demonstrated significant efficacy against a range of cancer cell lines, often through the inhibition of key oncogenic signaling pathways.

Inhibition of Receptor Tyrosine Kinases: EGFR and HER2

A primary mechanism of action for many pyrimidooxazine-related compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] These receptor tyrosine kinases are pivotal in regulating cell growth, proliferation, and differentiation.[2] Their overexpression or mutation is a hallmark of various cancers, making them critical therapeutic targets.[1][2] Pyrimidooxazine derivatives have been designed to function as dual inhibitors of both EGFR and HER2, a strategy aimed at enhancing therapeutic efficacy and overcoming drug resistance.[1][2]

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of pyrimidooxazine derivatives and their analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines and their inhibitory activity against specific kinases. The following tables summarize the reported quantitative data for representative compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4d | MCF-7 (Breast) | 2.67 | |

| 4h | MCF-7 (Breast) | 6.82 | |

| 4i | MCF-7 (Breast) | 4.31 | |

| 4l | MCF-7 (Breast) | 1.62 | |

| Lapatinib (Ref.) | MCF-7 (Breast) | - |

| Compound ID | Kinase Target | IC50 (µM) | Reference |

| 4d | EGFR | 0.065 | |

| 4i | EGFR | 0.116 | |

| 4l | EGFR | 0.052 | |

| 4d | HER2 | 0.09 | |

| 4i | HER2 | 0.164 | |

| 4l | HER2 | 0.055 |

Key Signaling Pathways

The anticancer effects of pyrimidooxazine derivatives are mediated through their interaction with complex signaling networks. The inhibition of EGFR and HER2 disrupts downstream pathways crucial for cancer cell survival and proliferation, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways.

EGFR/HER2 Signaling Cascade

The following diagram illustrates the EGFR/HER2 signaling pathway and the points of inhibition by pyrimidooxazine derivatives.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a pyrimidooxazine-related scaffold and the evaluation of its anticancer activity. The following protocols are based on established methods in the literature.

Synthesis of Pyrido[4,3-b][1][3]oxazine Derivatives

The synthesis of pyrido[4,3-b][1][3]oxazine derivatives, structurally similar to pyrimidooxazines, serves as a representative example of the synthetic strategies employed.

Step 1: Hydrolysis of Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate. The starting material is hydrolyzed using formic acid to yield the corresponding 4-hydroxypyridine derivative.

Step 2: Catalytic Hydrogenation. The nitro group of the 4-hydroxypyridine derivative is reduced via catalytic hydrogenation to produce the 5-amino-4-hydroxypyridine intermediate.

Step 3: Cyclization with α-halo ketones. The 5-amino-4-hydroxypyridine intermediate is reacted with various α-halo ketones in acetic acid at room temperature. This reaction leads to the formation of the final 3- and 2,3-substituted ethyl (5-amino-2H-pyrido[4,3-b][1][3]oxazin-7-yl)carbamates.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and proliferation. It is a standard method for evaluating the cytotoxic potential of chemical compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is soluble in an organic solvent, is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The cells are then treated with various concentrations of the pyrimidooxazine derivatives for a specified period (e.g., 48 or 72 hours). A control group with no compound treatment is also included.

-

MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow for formazan crystal formation.

-

Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Conclusion and Future Directions

Pyrimidooxazine derivatives represent a promising class of heterocyclic compounds with significant potential in the development of novel anticancer therapies. Their ability to dually inhibit key oncogenic drivers like EGFR and HER2 provides a strong rationale for their continued investigation. Future research should focus on optimizing the structure of the pyrimidooxazine core to enhance potency and selectivity, as well as to improve pharmacokinetic properties. Furthermore, a deeper understanding of their mechanism of action and their effects on downstream signaling pathways will be crucial for their successful translation into clinical applications. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of cancer drug discovery.

References

- 1. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Cytoscape: An Open Source Platform for Complex Network Analysis and Visualization [cytoscape.org]

DGAT-1 inhibition and its effects on triglyceride synthesis

An In-depth Technical Guide to Diacylglycerol O-Acyltransferase 1 (DGAT-1) Inhibition and its Effects on Triglyceride Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a critical enzyme in lipid metabolism, catalyzing the final and committed step in the primary pathway of triglyceride (TG) synthesis.[1][2][3] This integral membrane protein, located in the endoplasmic reticulum, esterifies a fatty acyl-CoA molecule onto a diacylglycerol (DAG) substrate, forming a triglyceride.[1][4] These triglycerides are subsequently stored in cytosolic lipid droplets or packaged into lipoproteins for secretion.[5]

Given the central role of triglyceride accumulation in the pathophysiology of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH), DGAT1 has emerged as a compelling therapeutic target.[2][4][6] Pharmacological inhibition of DGAT1 aims to reduce triglyceride synthesis, thereby mitigating excessive fat accumulation and its associated metabolic dysfunctions.[4] Studies in preclinical models have demonstrated that inhibiting DGAT1 can lead to weight loss, reduced liver fat, and improved insulin sensitivity.[7][8] This guide provides a comprehensive technical overview of the DGAT1 inhibition mechanism, its quantitative effects on lipid metabolism, key experimental protocols for its study, and the associated signaling pathways.

Mechanism of Action and Inhibition

DGAT1 is a member of the membrane-bound O-acyltransferase (MBOAT) family and plays a crucial role in intestinal fat absorption and the storage of fat in adipose tissue.[3] The enzyme facilitates the covalent joining of diacylglycerol with a long-chain fatty acyl-CoA, a reaction essential for forming triglycerides.[3]

DGAT1 inhibitors are small molecules designed to block the enzymatic activity of DGAT1.[9] Many of these inhibitors function by competing with the acyl-CoA substrate for binding to the enzyme's active site.[4][9] By occupying this site, they prevent the transfer of the acyl chain to diacylglycerol, thereby directly blocking the synthesis of new triglycerides.[4]

Quantitative Effects of DGAT-1 Inhibition

The pharmacological inhibition of DGAT1 has been evaluated in numerous in vitro and in vivo models, demonstrating a consistent and potent effect on triglyceride synthesis and broader lipid metabolism.

Data Presentation

The following tables summarize the quantitative data from key studies on DGAT1 inhibitors.

Table 1: In Vitro Potency of Select DGAT-1 Inhibitors

| Inhibitor | Target | IC₅₀ | Source |

|---|---|---|---|

| T863 | Human DGAT1 | 8 nM | [9] |

| DGAT1IN1 | Human DGAT1 | 12 nM | [9] |

| A-922500 | DGAT1 | Data not specified | [10] |

| H128 | DGAT1 | Data not specified | [8] |

IC₅₀ (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Effects of DGAT-1 Inhibition in Animal Models

| Inhibitor / Model | Dose | Effect | % Change | Source |

|---|---|---|---|---|

| A-922500 / Zucker Fatty Rat | 3 mg/kg | Serum Triglycerides | ↓ 39% | [10] |

| A-922500 / Hyperlipidemic Hamster | 3 mg/kg | Serum Triglycerides | ↓ 53% | [10] |

| H128 / db/db Mice | 10 mg/kg (acute) | Postprandial Serum TG | Blocked 54% increase | [8] |

| T863 / C57BL/6 Mice | 10 mg/kg (acute) | Postprandial Serum TG | Blocked ~60% increase | [11] |

| T863 / Diet-Induced Obese Mice | 10 mg/kg (2 weeks) | Serum Triglycerides | ↓ (Significant) | [11] |

| T863 / Diet-Induced Obese Mice | 10 mg/kg (2 weeks) | Liver Triglycerides | ↓ (Significant) | [11] |

| T863 / Diet-Induced Obese Mice | 10 mg/kg (2 weeks) | Body Weight | ↓ (Significant) | |

Systemic Effects

Inhibition of DGAT1 primarily affects the small intestine and the liver, the main sites of dietary fat absorption and de novo lipogenesis, respectively.[2][8] By blocking intestinal TG synthesis, DGAT1 inhibitors delay and reduce the absorption of dietary fats, leading to a blunted postprandial spike in plasma triglycerides.[8][11] Chronic inhibition leads to reduced fat deposition in adipose tissue, decreased liver triglyceride content (hepatic steatosis), and improvements in insulin sensitivity.[7][8] These downstream effects underscore the potential of DGAT1 inhibition for treating a cluster of metabolic disorders. However, this mechanism is also linked to gastrointestinal side effects, such as nausea and diarrhea, which have posed challenges in clinical development.[6]

Key Experimental Protocols

The evaluation of DGAT1 inhibitors requires a suite of specialized assays to determine potency, cellular activity, and in vivo efficacy.

In Vitro DGAT-1 Enzyme Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of DGAT1.

Methodology:

-

Enzyme Source Preparation: Isolate microsomes from cells or tissues expressing DGAT1 (e.g., Sf9 cells overexpressing human DGAT1) or use purified recombinant DGAT1 protein.

-

Reaction Mixture: Prepare a reaction buffer containing a known concentration of diacylglycerol (DAG) substrate, a radiolabeled fatty acyl-CoA (e.g., [¹⁴C]oleoyl-CoA), and the test inhibitor at various concentrations.

-

Initiation and Incubation: Initiate the reaction by adding the enzyme source to the reaction mixture. Incubate at 37°C for a defined period (e.g., 10-20 minutes).

-

Reaction Termination: Stop the reaction by adding a solution of isopropanol/heptane/water.

-

Lipid Extraction: Extract the lipids from the reaction mixture.

-

Separation and Quantification: Separate the lipids using thin-layer chromatography (TLC). Scrape the spots corresponding to triglycerides and quantify the incorporated radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the percent inhibition at each compound concentration relative to a vehicle control and determine the IC₅₀ value.

Cell-Based Triglyceride Synthesis Assay

This assay assesses the inhibitor's ability to block TG synthesis in a cellular context.

Methodology:

-

Cell Culture: Plate and culture relevant cells, such as HepG2 human hepatoma cells, until they reach a desired confluency.

-

Inhibitor Pre-incubation: Pre-incubate the cells with the test inhibitor or vehicle control in serum-free media for a specified time (e.g., 1 hour).

-

Labeling: Add a radiolabeled precursor for TG synthesis, such as [³H]glycerol or [¹⁴C]oleic acid, to the culture media.

-

Incubation: Incubate the cells for a further period (e.g., 2-5 hours) to allow for the incorporation of the label into triglycerides.

-

Cell Lysis and Lipid Extraction: Wash the cells with PBS, then lyse them and extract total cellular lipids. The media can also be collected to measure secreted triglycerides.

-

Separation and Quantification: Separate the extracted lipids by TLC and quantify the radioactivity in the triglyceride fraction via scintillation counting.

-

Data Analysis: Determine the reduction in labeled triglyceride synthesis compared to the vehicle-treated control cells.

In Vivo Oral Lipid Tolerance Test (LTT)

The LTT is a standard preclinical model to evaluate the acute effect of an inhibitor on dietary fat absorption.

Methodology:

-

Animal Acclimation and Fasting: Acclimate mice (e.g., C57BL/6) and fast them overnight (e.g., 12-16 hours) to establish a baseline triglyceride level.

-

Compound Administration: Administer the DGAT1 inhibitor or vehicle control orally via gavage.

-

Lipid Challenge: After a set period (e.g., 1 hour), administer an oral bolus of a lipid source, typically corn oil (e.g., 10 mL/kg).[8][11]

-

Blood Sampling: Collect blood samples (e.g., via tail vein) at baseline (time 0) and at several time points after the lipid challenge (e.g., 1, 2, 3, 4 hours).

-

Triglyceride Measurement: Isolate plasma from the blood samples and measure the triglyceride concentration using a commercial enzymatic assay kit.

-

Data Analysis: Plot the plasma triglyceride concentration over time. The efficacy of the inhibitor is determined by the reduction in the area under the curve (AUC) or the peak triglyceride concentration compared to the vehicle-treated group.

Conclusion

DGAT1 remains a highly validated target for the treatment of metabolic diseases characterized by triglyceride overaccumulation. The inhibition of DGAT1 effectively reduces triglyceride synthesis, leading to beneficial systemic effects on lipid metabolism, body weight, and insulin sensitivity. While clinical development has been hampered by mechanism-based gastrointestinal side effects, the potential for DGAT1 inhibitors in specific indications, such as familial chylomicronemia, persists.[2][6] The experimental protocols and quantitative data outlined in this guide provide a foundational understanding for researchers and drug developers working to harness the therapeutic potential of DGAT1 inhibition.

References

- 1. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NASH Target Development Service for DAG O-Acyltransferase (DGAT) Inhibitors - Creative Biolabs [creative-biolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. ahajournals.org [ahajournals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ahajournals.org [ahajournals.org]

- 8. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Diacylglycerol Acyltransferase 1 Inhibition Lowers Serum Triglycerides in the Zucker Fatty Rat and the Hyperlipidemic Hamster | Semantic Scholar [semanticscholar.org]

- 11. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of Selective DGAT-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a critical enzyme in lipid metabolism, catalyzing the final and committed step in triglyceride synthesis. Its role in metabolic regulation has positioned it as a key therapeutic target for a range of diseases characterized by dyslipidemia. Selective inhibition of DGAT-1 offers a promising avenue for the treatment of obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH), with emerging applications in oncology. This technical guide provides an in-depth overview of the research applications of selective DGAT-1 inhibitors, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to DGAT-1 and its Role in Metabolism

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a multipass transmembrane protein located in the endoplasmic reticulum.[1][2] It plays a pivotal role in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[3] This process is fundamental for the storage of energy in adipose tissue and the absorption of dietary fats in the small intestine.[4] Genetic and pharmacological studies have demonstrated that the inhibition of DGAT-1 can lead to reduced triglyceride storage, improved insulin sensitivity, and decreased body weight, making it an attractive target for metabolic diseases.[3][5]

Therapeutic Applications of Selective DGAT-1 Inhibitors

The primary research focus for selective DGAT-1 inhibitors has been on metabolic disorders. However, recent studies have unveiled potential applications in the field of oncology.

Metabolic Diseases

-

Obesity and Type 2 Diabetes: By blocking triglyceride synthesis in the intestine, DGAT-1 inhibitors reduce the absorption of dietary fats, leading to a decrease in postprandial triglyceride levels.[6] This mechanism contributes to weight management and improved glycemic control.[3] Preclinical studies in rodent models have consistently shown that DGAT-1 inhibition leads to resistance to diet-induced obesity and enhanced insulin sensitivity.[5]

-

Non-alcoholic Steatohepatitis (NASH): NASH is characterized by the accumulation of fat in the liver, leading to inflammation and cellular damage. DGAT-1 is expressed in the liver and contributes to hepatic triglyceride synthesis. Inhibition of DGAT-1 is being investigated as a strategy to reduce liver fat content and ameliorate the progression of NASH.[7]

-

Familial Chylomicronemia Syndrome (FCS): FCS is a rare genetic disorder characterized by severe hypertriglyceridemia. The DGAT-1 inhibitor, pradigastat (LCQ908), has been investigated in clinical trials for FCS and has shown significant reductions in fasting and postprandial triglyceride levels.[8][9][10]

Oncology

Emerging research suggests that some cancer cells exhibit altered lipid metabolism, with increased reliance on triglyceride synthesis and storage in lipid droplets. Inhibition of DGAT-1 has been shown to suppress the growth of certain cancer cells by inducing lipotoxicity and oxidative stress. This novel application is an active area of investigation.

Quantitative Data on Selective DGAT-1 Inhibitors

The following tables summarize key quantitative data for several selective DGAT-1 inhibitors that have been evaluated in preclinical and clinical studies.

Table 1: In Vitro Potency of Selective DGAT-1 Inhibitors

| Inhibitor | Target | IC50 (nM) | Selectivity vs. DGAT-2 | Reference |

| PF-04620110 | Human DGAT-1 | 19 | >100-fold | [11] |

| Mouse DGAT-1 | 64 | >100-fold | [12] | |

| A-922500 | Human DGAT-1 | 9 | >5800-fold | [13] |

| Mouse DGAT-1 | 22 | >2400-fold | [13] | |

| T863 | Human DGAT-1 | 1.8 | - | [14] |

| Pradigastat (LCQ908) | - | - | Potent and selective | [15] |

| AZD7687 | - | - | Reversible and selective | [16] |

| Compound 1A | Human DGAT-1 | ~2 | - | [17] |

| Compound 2A | Human DGAT-1 | - | IC50 of 247 nM against A2A receptor | [17] |

| Compound 5B | Human DGAT-1 | - | >1000-fold selectivity vs. A2A receptor | [5] |

Table 2: Clinical Efficacy of Pradigastat in Familial Chylomicronemia Syndrome (FCS)

| Dose | Change in Fasting Triglycerides | Change in Postprandial Triglycerides | Change in Fasting ApoB48 | Reference |

| 20 mg/day | 41% reduction | Substantial reduction | Significant decrease | [9][10] |

| 40 mg/day | 70% reduction | Substantial reduction | Significant decrease | [9][10] |

Table 3: Pharmacokinetic Properties of Pradigastat

| Parameter | Value | Reference |

| Absorption | Slowly absorbed | [8][15] |

| Elimination | Slowly eliminated | [8][15] |

| Metabolism | Primarily by UGT1A1 and UGT1A3 | [8][15] |

| Effect of Food | No clinically relevant impact | [8][15] |

| Absolute Oral Bioavailability | ~41% | [15] |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the research of selective DGAT-1 inhibitors.

In Vitro DGAT-1 Enzyme Inhibition Assay

Objective: To determine the potency of a compound to inhibit DGAT-1 enzyme activity.

Methodology (TLC-based): [18]

-

Enzyme Source: Microsomal fractions are prepared from cells overexpressing human or mouse DGAT-1 (e.g., Sf9 cells) or from tissues with high DGAT-1 expression (e.g., small intestine).

-

Reaction Mixture: The reaction mixture typically contains Tris-HCl buffer (pH 7.4), MgCl2, fatty acid-free bovine serum albumin, sucrose, a radiolabeled fatty acyl-CoA substrate (e.g., [14C]oleoyl-CoA), and a diacylglycerol acceptor (e.g., 1,2-dioleoylglycerol).

-

Incubation: The reaction is initiated by adding the enzyme source and incubated at room temperature for a set period (e.g., 15 minutes).

-

Lipid Extraction: The reaction is stopped, and lipids are extracted using a chloroform/methanol solution.

-

Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC on a silica gel plate using a mobile phase such as hexane/ethyl ether/acetic acid.

-

Detection and Quantification: The radiolabeled triglyceride product is visualized by autoradiography and quantified using a phosphorimager or scintillation counting. The IC50 value is calculated from the dose-response curve.

Methodology (Fluorescence-based): [18]

-

Principle: This assay detects the release of Coenzyme A (CoASH) from the acyl-CoA substrate using a thiol-reactive fluorescent probe, such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM).

-

Reaction: The DGAT-1 reaction is performed in the presence of the fluorescent probe.

-

Detection: The resulting fluorescent signal, which is proportional to DGAT-1 activity, is measured using a fluorescence plate reader.

Oral Lipid Tolerance Test (OLTT) in Rodents

Objective: To evaluate the in vivo efficacy of a DGAT-1 inhibitor in reducing postprandial hypertriglyceridemia.

-

Animal Model: Typically, mice or rats are used. They may be on a standard chow or a high-fat diet to induce obesity.

-

Fasting: Animals are fasted overnight to establish a baseline triglyceride level.

-

Compound Administration: The DGAT-1 inhibitor or vehicle is administered orally.

-

Lipid Challenge: After a set time (e.g., 1 hour), a bolus of a lipid source, such as corn oil or olive oil, is administered orally.[20]

-

Blood Sampling: Blood samples are collected at various time points (e.g., 0, 1, 2, 4, 6, and 8 hours) after the lipid challenge.

-

Triglyceride Measurement: Plasma or serum triglyceride levels are measured using a commercial assay kit.

-

Data Analysis: The area under the curve (AUC) for the triglyceride excursion is calculated and compared between the treated and vehicle groups to determine the percentage of inhibition.

Immunohistochemistry (IHC) for DGAT-1 in Intestinal Tissue

Objective: To visualize the expression and localization of DGAT-1 protein in intestinal tissue.

-

Tissue Preparation: Intestinal tissue samples are collected, fixed in formalin, and embedded in paraffin.

-

Sectioning: Thin sections of the paraffin-embedded tissue are cut and mounted on microscope slides.

-

Deparaffinization and Rehydration: The tissue sections are deparaffinized using xylene and rehydrated through a series of graded ethanol solutions.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the DGAT-1 antigen.

-

Blocking: Non-specific binding sites are blocked using a blocking solution (e.g., normal goat serum).

-

Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific for DGAT-1.

-

Secondary Antibody Incubation: A biotinylated secondary antibody that binds to the primary antibody is applied.

-

Detection: An enzyme-conjugated streptavidin (e.g., horseradish peroxidase) is added, followed by a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.

-

Counterstaining: The tissue is counterstained with hematoxylin to visualize the cell nuclei.

-

Microscopy: The stained sections are dehydrated, cleared, and mounted for visualization under a microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway of DGAT-1 and a typical experimental workflow for the preclinical evaluation of a selective DGAT-1 inhibitor.

Caption: DGAT-1 signaling pathway in triglyceride synthesis.

Caption: Preclinical evaluation workflow for DGAT-1 inhibitors.

Conclusion and Future Directions

Selective DGAT-1 inhibitors represent a promising therapeutic strategy for a range of metabolic diseases, with growing evidence for their potential in oncology. The clinical development of these inhibitors has been met with some challenges, including gastrointestinal side effects.[16] Future research will likely focus on developing inhibitors with improved tissue selectivity and tolerability profiles. Furthermore, exploring the synergistic effects of DGAT-1 inhibition with other therapeutic agents may open new avenues for combination therapies, particularly for complex multifactorial diseases like NASH. The continued investigation into the diverse roles of DGAT-1 in various tissues will undoubtedly uncover new therapeutic opportunities.

References

- 1. DGAT1 - Wikipedia [en.wikipedia.org]

- 2. Zooming in on the architecture of DGAT1, a transmembrane lipid factory [blogs.bcm.edu]

- 3. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. uniprot.org [uniprot.org]

- 5. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic Interventions to Resolve Non-alcoholic Steatohepatitis (NASH) With Fibrosis (MIRNA) [stanfordhealthcare.org]

- 8. Clinical Pharmacokinetics of Pradigastat, a Novel Diacylglycerol Acyltransferase 1 Inhibitor - OAK Open Access Archive [oak.novartis.com]

- 9. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jscimedcentral.com [jscimedcentral.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]

- 20. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]

- 21. DGAT1 Histology Assay Kit - Creative Biolabs [creative-biolabs.com]

- 22. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of (4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid (BMS-986142)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available solubility and stability data for the Bruton's tyrosine kinase (BTK) inhibitor, (4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid, also known as BMS-986142. This document is intended to support research and development activities by consolidating key physicochemical information.

Introduction

(4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid is a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a central role in the pathogenesis of several B-cell malignancies and autoimmune diseases. By inhibiting BTK, this compound disrupts downstream signaling, thereby affecting B-cell proliferation, survival, and function. Given its therapeutic potential, a thorough understanding of its solubility and stability is crucial for formulation development, analytical method development, and ensuring product quality.

Solubility Data

Comprehensive quantitative solubility data for (4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid in various aqueous and organic solvents under different pH conditions is not extensively available in the public domain. However, information from commercial suppliers and scientific literature provides some key insights.

| Solvent | Concentration / Qualifier | Source |

| DMSO | >50 mM | Abcam[1] |

| DMSO | 100 mg/mL (174.64 mM) | Selleck Chemicals[2] |

| DMSO | 45 mg/mL (78.59 mM) | TargetMol[3] |

| Water | Insoluble | TargetMol[3] |

Note: The reported solubility in DMSO varies between suppliers, which may be due to differences in experimental conditions or the use of fresh versus moisture-absorbed DMSO. It is recommended to perform in-house solubility assessments for specific applications.

Stability Data

Detailed stability data from forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) for the drug substance are not publicly available. However, storage recommendations from suppliers and findings from preclinical studies offer some indications of its stability profile.

| Condition | Observation / Recommendation | Source |

| Solid State (Powder) | ||

| Long-term Storage | Store at -20°C for up to 3 years. | TargetMol[3] |

| In Solvent (DMSO) | ||

| Long-term Storage | Store at -80°C for up to 1 year. | TargetMol[3] |

| Freeze-Thaw Cycles | Aliquot to prevent inactivation from repeated freeze-thaw cycles. | MedchemExpress[4] |

| Metabolic Stability | ||

| In vivo (mouse) | Showed <2% demethylation in mouse pharmacokinetic studies, suggesting good metabolic stability. | ACS Publications[5] |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of (4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid are not described in the available literature. However, standard methodologies for such assessments are well-established in the pharmaceutical industry.

General Solubility Assessment Protocol

A common method for determining thermodynamic solubility is the shake-flask method.

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline at various pH values, organic solvents).

-

Equilibration: The resulting suspension is agitated (e.g., using a shaker bath) at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

General Stability (Forced Degradation) Study Protocol

Forced degradation studies are conducted to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods. These studies typically involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.

-

Acid Hydrolysis: The compound is dissolved in a suitable solvent and treated with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a specified duration.

-

Base Hydrolysis: The compound is treated with a base (e.g., 0.1 N NaOH) under similar conditions as acid hydrolysis.

-

Oxidation: The compound is exposed to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature or elevated temperature.

-

Thermal Degradation: The solid compound is heated in an oven at a high temperature (e.g., 80°C) for a defined period.

-

Photostability: The solid compound or its solution is exposed to light of a specified intensity and wavelength (e.g., in a photostability chamber) according to ICH Q1B guidelines.

Samples from each stress condition are then analyzed by a stability-indicating method (typically HPLC) to separate and quantify the parent compound and any degradation products.

Signaling Pathway and Experimental Workflow

(4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid functions by inhibiting Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.

Caption: BTK Signaling Pathway Inhibition.

The diagram above illustrates the simplified B-cell receptor signaling cascade. Antigen binding to the BCR initiates a phosphorylation cascade involving LYN and SYK, which in turn activates BTK. Activated BTK phosphorylates and activates phospholipase C gamma 2 (PLCγ2), leading to the generation of second messengers diacylglycerol (DAG) and inositol trisphosphate (IP3). This ultimately results in calcium flux and the activation of transcription factors like NF-κB, promoting B-cell proliferation and survival. (4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid inhibits BTK, thereby blocking these downstream signaling events.

Caption: General Experimental Workflow.

This workflow outlines the basic steps for determining the solubility or degradation of the compound. The process involves preparing a sample by dissolving the compound in a chosen solvent, allowing it to reach equilibrium, separating the solid and liquid phases, and finally quantifying the amount of dissolved or remaining compound using a suitable analytical technique like HPLC.

Conclusion

While comprehensive, publicly available quantitative data on the solubility and stability of (4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid is limited, the existing information indicates good solubility in DMSO and poor solubility in water. The compound demonstrates reasonable stability under recommended storage conditions and in preclinical metabolic studies. For detailed formulation and development activities, it is imperative that specific solubility and forced degradation studies are conducted using validated, stability-indicating analytical methods. The provided information on the BTK signaling pathway and general experimental workflows can serve as a foundation for further research and development of this promising therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: PF-04620110 for in vitro DGAT-1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vitro assessment of PF-04620110, a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT-1). DGAT-1 is a key enzyme in the terminal step of triglyceride biosynthesis, making it a significant target in the research and development of therapeutics for metabolic diseases.[1] The protocols outlined below describe enzymatic and cell-based assays to determine the inhibitory activity of PF-04620110. Quantitative data on the compound's potency are summarized, and diagrams illustrating the DGAT-1 signaling pathway and experimental workflows are provided.

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT-1) catalyzes the final step in the synthesis of triglycerides by transferring an acyl group from acyl-CoA to diacylglycerol.[1] This enzymatic activity is crucial for the storage of metabolic energy. Inhibition of DGAT-1 has been shown to reduce triglyceride levels and is therefore a promising strategy for the treatment of obesity and type 2 diabetes.[1] PF-04620110 is a well-characterized, potent, and selective small molecule inhibitor of DGAT-1.[2][3][4] These application notes provide standardized protocols to enable researchers to reliably evaluate the in vitro efficacy of PF-04620110 in inhibiting DGAT-1 activity.

Data Presentation

The inhibitory potency of PF-04620110 against DGAT-1 has been determined in various in vitro assay formats. The following table summarizes the key quantitative data.

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| IC50 | 19 nM | - | Enzymatic Assay | [1][2][5][6][7] |

| IC50 | 8 nM | HT-29 | Cell-based TG Synthesis | [2] |

| IC50 | ~39 nM | HT-29 | Cell-based TG Synthesis | [3][8] |

Signaling Pathway

The following diagram illustrates the role of DGAT-1 in the triglyceride synthesis pathway.

Caption: DGAT-1 catalyzes the final step of triglyceride synthesis.

Experimental Protocols

Three common in vitro methods for assessing DGAT-1 inhibition by PF-04620110 are detailed below: a radiolabeled enzymatic assay, a fluorescence-based enzymatic assay, and a cell-based triglyceride synthesis assay.

Radiolabeled Enzymatic Assay for DGAT-1 Inhibition

This protocol is a standard method for directly measuring the enzymatic activity of DGAT-1.

Experimental Workflow Diagram:

Caption: Workflow for the radiolabeled DGAT-1 inhibition assay.

Materials:

-

Recombinant human DGAT-1

-

PF-04620110

-

1,2-Dioleoyl-sn-glycerol (DOG)

-

[14C]oleoyl-CoA

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mg/mL fatty acid-free BSA, 200 mM sucrose

-

Stop Solution: Isopropanol:Heptane:Water (80:20:2, v/v/v)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC Mobile Phase: Heptane:Isopropyl ether:Acetic acid (60:40:3, v/v/v)

-

Scintillation counter and cocktail

Procedure:

-